2-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzamide
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Overview
Description
2-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzamide is an organic compound that features a benzamide core substituted with a bromine atom, a cyclopropyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzamide typically involves multiple steps:
Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Trifluoromethylation: The trifluoromethyl group is typically introduced using a reagent like trifluoromethyl iodide or a trifluoromethylating agent under appropriate conditions.
Amidation: The final step involves the formation of the benzamide by reacting the substituted benzoyl chloride with cyclopropylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Electrophilic Substitution: The benzene ring can undergo further substitution reactions.
Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can be employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative.
Scientific Research Applications
2-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or mechanical properties.
Biological Studies: It can be used to study the interactions of trifluoromethylated compounds with biological systems, providing insights into their behavior and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the cyclopropyl group can influence its overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-cyclopropylbenzamide: Lacks the trifluoromethyl group, which may result in different biological activity and chemical properties.
2-Bromo-5-(trifluoromethyl)benzamide: Lacks the cyclopropyl group, which can affect its conformational flexibility and reactivity.
N-cyclopropyl-5-(trifluoromethyl)benzamide: Lacks the bromine atom, which can influence its reactivity in substitution reactions.
Uniqueness
2-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzamide is unique due to the combination of the bromine atom, cyclopropyl group, and trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-bromo-N-cyclopropyl-5-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF3NO/c12-9-4-1-6(11(13,14)15)5-8(9)10(17)16-7-2-3-7/h1,4-5,7H,2-3H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGWLMJDILVPBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=CC(=C2)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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